Cis-benzyl (4-methylpiperidin-3-yl)carbamate hydrochloride is a chemical compound with the molecular formula and a molecular weight of 284.78 g/mol. It is classified under carbamates, which are esters or salts of carbamic acid. The compound is recognized for its potential applications in medicinal chemistry, particularly as a pharmaceutical intermediate or active ingredient.
The compound is referenced under the CAS number 1951439-04-5 and is available from various suppliers, including Wuxi AppTec and Beijing Xinyanhui Pharmaceutical Research and Development Co., Ltd. . Its synthesis and characterization have been documented in scientific literature, indicating its relevance in research and development contexts.
Cis-benzyl (4-methylpiperidin-3-yl)carbamate hydrochloride falls into the category of synthetic organic compounds, specifically within the broader class of piperidine derivatives. Its structural characteristics are significant for its biological activity and interaction with various biological targets.
The synthesis of cis-benzyl (4-methylpiperidin-3-yl)carbamate hydrochloride typically involves the reaction of benzyl amine with 4-methylpiperidine-3-one, followed by carbamate formation using a suitable reagent such as phosgene or an isocyanate. The final product is then converted to its hydrochloride salt form to enhance solubility and stability.
The molecular structure of cis-benzyl (4-methylpiperidin-3-yl)carbamate hydrochloride features a piperidine ring substituted with a benzyl group at one nitrogen atom and a carbamate functional group attached to another nitrogen atom. This configuration is crucial for its biological activity.
Cis-benzyl (4-methylpiperidin-3-yl)carbamate hydrochloride can undergo various chemical reactions typical of carbamates:
These reactions are influenced by factors such as pH, temperature, and solvent choice, which can significantly affect yield and product purity.
The mechanism of action for cis-benzyl (4-methylpiperidin-3-yl)carbamate hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors in the body.
The specific biological pathways affected by this compound are still under investigation, but preliminary studies suggest potential applications in treating neurological disorders.
Cis-benzyl (4-methylpiperidin-3-yl)carbamate hydrochloride has several scientific uses:
The synthesis of the cis-benzyl (4-methylpiperidin-3-yl)carbamate hydrochloride core begins with strategic construction of the 4-methylpiperidine scaffold. Two predominant routes are documented in the literature:
Reductive Amination/Azide Reduction Pathway: This approach utilizes 4-methylpyridine as the starting material. N-Benzylation via nucleophilic substitution with benzyl chloride generates a quaternary ammonium salt, followed by reduction with sodium borohydride to yield the rac-4-methyl-1-benzylpiperidine intermediate. Subsequent nitration at C3 introduces a nitro group, which undergoes catalytic hydrogenation (Pd/C, H₂) to afford the racemic 3-amino-4-methylpiperidine precursor [1] [6].
Cyclization of 1,5-Dicarbonyl Precursors: Alternative routes employ glutaraldehyde derivatives condensed with methylamine under acidic conditions. The resulting imine undergoes intramolecular cyclization, and the enamine intermediate is hydrogenated to yield the rac-4-methylpiperidine framework. This method offers control over N-substitution but requires stringent temperature modulation (0–5°C) to suppress oligomer formation [7].
Table 1: Comparative Analysis of Core Piperidine Synthesis Routes
Method | Key Reagents/Conditions | Yield (%) | Major Limitations |
---|---|---|---|
Reductive Amination | BnCl, NaBH₄, Pd/C–H₂ (60 psi) | 65–72 | Over-reduction byproducts (5–8%) |
Dicarbonyl Cyclization | Glutaraldehyde, CH₃NH₂, HCl, H₂ | 55–63 | Oligomer impurities (10–15%) |
Optimization strategies focus on enhancing regioselectivity during nitration. Kinetic studies reveal that acetic anhydride as a solvent improves C3-nitration selectivity (>8:1 versus C2/C6) due to steric hindrance from the 4-methyl group [1].
Achieving the requisite cis-stereochemistry between C3-amino and C4-methyl substituents employs three validated methodologies:
Chiral Resolution via Diastereomeric Salt Formation: Racemic 3-amino-4-methylpiperidine is treated with L-tartaric acid in methanol/water (4:1). The cis-isomer preferentially crystallizes (de >98%) due to optimal hydrogen-bonding geometry, while the trans-isomer remains in solution. Freebasing with potassium carbonate liberates the chiral cis-amine [6] [9].
Asymmetric Hydrogenation: Enantioselective reduction of Δ³-piperideine derivatives using Ru(II)-(S)-BINAP catalysts achieves 92–95% ee for the cis-isomer. Critical parameters include H₂ pressure (200–300 psi), substrate/catalyst ratio (500:1), and triethylamine as an additive to suppress catalyst poisoning [5] [7].
Enzymatic Desymmetrization: Lipase-catalyzed (CAL-B) hydrolysis of meso-carbamate intermediates in tert-butyl methyl ether selectively generates the (3R,4R)-enantiomer with 99% ee. This method is limited by substrate specificity and extended reaction times (48–72 h) [6].
Crystallization-induced asymmetric transformation (CIAT) further enhances stereopurity. Heating a near-racemic mixture with catalytic D-mandelic acid in isopropanol drives epimerization of the trans-isomer while the cis-isomer crystallizes continuously, yielding >99.5% de [9].
Carbamoylation of the cis-3-amino-4-methylpiperidine scaffold necessitates precise reagent selection to minimize N-alkylation or urea formation:
Benzyl Chloroformate (Cbz-Cl): Reaction in dichloromethane/water biphasic systems with potassium carbonate affords 85–90% carbamate yield. Second-order kinetics (k = 0.42 L·mol⁻¹·min⁻¹ at 0°C) indicate rapid initial carbamoylation, but competing hydrolysis of Cbz-Cl at pH >9.0 necessitates pH-stat control [2] [8].
Benzyl N-Hydroxysuccinimidyl Carbonate: This reagent enables anhydrous carbamate formation in acetonitrile at 25°C. Despite higher cost, it suppresses diethylamine catalyst (0.1 equiv.) and achieves 95% conversion in <2 h without epimerization [4].
Table 2: Carbamoylation Reagent Performance Comparison
Reagent | Solvent System | Temperature (°C) | Yield (%) | Epimerization Risk |
---|---|---|---|---|
Benzyl chloroformate | CH₂Cl₂/H₂O (2:1) | 0–5 | 85–90 | Moderate (3–5%) |
Benzyl N-succinimidyl carbonate | CH₃CN | 20–25 | 92–96 | Low (<0.5%) |
N-Benzyloxycarbonylimidazole | THF | 40 | 78–82 | High (8–12%) |
Microwave-assisted protocols (100°C, 10 min) accelerate carbamate formation 8-fold while maintaining >99% stereointegrity when using imidazole-1-carboxylate derivatives [2].
Final hydrochloride salt formation is optimized for crystal habit, stoichiometry, and residual solvent control:
Table 3: Hydrochloride Crystallization Solvent Systems
Solvent System | Crystal Form | Water Content (%) | Flowability (Carr Index) | Stability (40°C/75% RH) |
---|---|---|---|---|
Ethanol/diethyl ether | Anhydrous | 0.08 | 18 | 6 months |
n-Propanol/water | Monohydrate | 5.2 ± 0.3 | 12 | >24 months |
Acetone/water | Hemihydrate | 2.7 | 25 | 3 months |
Salt formation kinetics follow the Apelblat equation, with crystallization enthalpy (ΔH = −42.7 kJ·mol⁻¹) confirming exothermic self-assembly. Polymorph screening via high-throughput slurry experiments identifies Form I (monoclinic P2₁/c) as the thermodynamically stable phase above 25°C [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1